molecular formula C9H11NO2 B13790659 1,6-Indandiol, 2-amino- CAS No. 67293-03-2

1,6-Indandiol, 2-amino-

Cat. No.: B13790659
CAS No.: 67293-03-2
M. Wt: 165.19 g/mol
InChI Key: GRPOWBVKVOZQPW-UHFFFAOYSA-N
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Description

1,6-Indandiol, 2-amino- is a bicyclic compound featuring an indane backbone (two fused benzene rings) with hydroxyl groups at positions 1 and 6 and an amino group at position 2. Its structure confers unique physicochemical properties, including stereochemical variability and bifunctional reactivity, making it relevant in pharmacological and synthetic chemistry contexts.

Properties

CAS No.

67293-03-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-2,3-dihydro-1H-indene-1,6-diol

InChI

InChI=1S/C9H11NO2/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8-9,11-12H,3,10H2

InChI Key

GRPOWBVKVOZQPW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C=CC(=C2)O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,6-Indandiol, 2-amino-

Chemical Synthesis Routes

Several classical organic synthesis strategies have been reported for the preparation of 1,6-Indandiol, 2-amino-, usually involving the functionalization of indane or indene derivatives through multi-step reactions.

Synthesis via Halohydrin and Ammonia
  • Starting from 2-bromoindan-1-ol, treatment with excess ammonia leads to the formation of 1-aminoindan-2-ol derivatives. This reaction is believed to proceed through an indene oxide intermediate, which undergoes nucleophilic ring opening by ammonia.
  • Subsequent functional group transformations, such as acylation with benzoyl chloride and cyclization with thionyl chloride, afford oxazoline intermediates. Acidic hydrolysis of these oxazolines yields racemic cis-1-aminoindan-2-ol.
  • Resolution of racemic mixtures can be achieved by derivatization with chiral auxiliaries (e.g., Boc-phenylalanine) followed by chromatographic separation to obtain optically pure isomers.
Ritter Reaction Approach
  • The Ritter reaction has been employed to convert racemic 1,2-epoxyindene or optically active 1,2-indandiol into the corresponding aminoalcohols, including 1,6-Indandiol, 2-amino-.
  • This method involves the acid-catalyzed reaction of epoxides or diols with nitriles, introducing the amino group at the desired position.
Hydrogenation and Friedel–Crafts Cyclization
  • Starting from (R)-phenylalanine, a multi-step sequence involving Van Slyke reaction, O-acetylation, acid chloride formation, and intramolecular Friedel–Crafts cyclization yields (R)-2-acetoxy-1-indanone.
  • Subsequent hydrogenation over Pd/C produces cis-(1S,2R)-1,2-indanediol, which can be further transformed into amino derivatives.

Biocatalytic and Enzymatic Methods

Biocatalysis offers stereoselective and environmentally friendly routes to 1,6-Indandiol, 2-amino- and related compounds.

Dioxygenase-Catalyzed Biotransformation of Indene
  • Indene can be stereoselectively converted to cis-(1S,2R)-indandiol by the action of dioxygenase enzymes derived from microorganisms.
  • This enzymatic oxidation avoids racemic mixtures and the need for resolution steps.
  • The bioconversion process includes fermentation, adsorption on brominated styrene divinylbenzene resin, washing, elution, and crystallization to isolate stereochemically pure indandiol.
  • Subsequent chemical transformations, such as the Ritter reaction with nitriles under acidic conditions, convert the indandiol to the aminoindanol derivative.
Microbial Oxidation of Racemic Indandiols
  • Microorganisms such as Arthrobacter sp. and Pseudomonas aeruginosa have been used to stereoselectively oxidize racemic cis- or trans-1,2-indandiol into optically active 2-hydroxy-1-indanone, a key intermediate.
  • These enzymes recognize stereochemistry at the 1- or 2-position, allowing selective production of desired enantiomers.
  • Such biocatalytic methods provide access to enantiopure intermediates for further chemical elaboration to amino derivatives.

Comparative Summary of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Halohydrin-Ammonia Route 2-bromoindan-1-ol + NH3 → aminoindanol → acylation → oxazoline → hydrolysis Established chemistry, scalable Racemic mixtures, requires resolution
Ritter Reaction from Epoxyindene Epoxyindene + nitrile + acid → aminoalcohol Direct amino group introduction Acidic conditions, moderate selectivity
Friedel–Crafts + Hydrogenation Phenylalanine → hydroxyketone → cyclization → hydrogenation Access to optically active intermediates Multi-step, moderate yield
Dioxygenase Biotransformation Indene + dioxygenase → cis-indandiol → Ritter reaction High stereoselectivity, fewer steps Requires biocatalyst production, fermentation control
Microbial Oxidation of Indandiols Racemic indandiol + microbial oxidation → hydroxyindanone Enzymatic stereoselectivity Requires microbial strain optimization

Chemical Reactions Analysis

Enantioselective Intramolecular Amide Cyclization

This method leverages enantioselective epoxidation followed by intramolecular cyclization:

  • Epoxidation :

    • Indene is epoxidized using NaOCl and (R,R)-Mn-Salen catalyst to yield (1R,2S)-indene oxide (2 ) with 80–85% enantiomeric excess (ee) .

  • Amide Formation :

    • Epoxide opening with ammonia gives trans-1-amino-2-indanol (1′ ), which undergoes Schotten–Baumann acylation to form benzamide (23 ) .

  • Cyclization and Hydrolysis :

    • Treatment with 80% H₂SO₄ at 80°C forms oxazoline (24 ), hydrolyzed to (1S,2R)-1-amino-2-indanol with 84% yield and >99% ee .

Biocatalytic Oxidation via Dioxygenases

Microbial enzymes enable stereoselective oxidation of indene to cis-indandiol precursors:

  • Naphthalene Dioxygenase (NDO) :

    • Oxidizes indene to (1R,2S)-indandiol (>86% ee ) and (1S)-indenol .

    • Indan is desaturated to indene, which undergoes cis-dihydroxylation .

  • Toluene Dioxygenase (TDO) :

    • Resolves racemic cis-indandiol via selective oxidation of (1R,2S)-enantiomer, enriching (1S,2R)-isomer (>99% ee ) .

Haloperoxidase-Mediated Bromination

Fungal haloperoxidases offer an alternative biocatalytic route:

  • Bromination :

    • Indene is brominated to (2S,1S)-bromoindanol using haloperoxidase at pH 7.0 .

  • Epoxidation :

    • Alkaline treatment (pH 12.5) converts bromoindanol to (1S,2R)-indene oxide, hydrolyzed to cis-1-amino-2-indanol .

Comparative Analysis of Key Methods

Method Reagents/Conditions Yield ee Reference
Ritter ReactionH₂SO₄ (fuming), CH₃CN, −40°C→RT78–80%Racemic
Intramolecular Cyclization(R,R)-Mn-Salen, H₂SO₄, 80°C84%>99%
Curtius RearrangementBaker’s yeast, DPPA, LiOH80%>99%
NDO BiocatalysisNaphthalene dioxygenase, H₂O7–8%86%
HaloperoxidaseFungal enzyme, pH 7.0→12.546–48%>96%

Scientific Research Applications

1,6-Indandiol, 2-amino- has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In organic chemistry, it serves as a chiral building block for the synthesis of ligands, catalysts, and chiral auxiliaries . These compounds are widely used in asymmetric catalysis and enantioselective synthesis.

In medicinal chemistry, 1,6-Indandiol, 2-amino- is a key intermediate in the synthesis of HIV protease inhibitors, such as Indinavir sulfate (Crixivan®), which is used in the treatment of acquired immunodeficiency syndrome (AIDS) . It is also incorporated into bioactive structures for the development of anti-malarial drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of 1,6-Indandiol, 2-amino- involves its interaction with specific molecular targets and pathways. In the case of its use as a chiral auxiliary or ligand, the compound facilitates the formation of chiral complexes that enhance the enantioselectivity of catalytic reactions. This is achieved through the rigid cyclic structure of the indanol moiety, which provides a stable chiral environment for the reaction.

In medicinal applications, the compound acts as a precursor to bioactive molecules that inhibit specific enzymes or receptors. For example, in the synthesis of HIV protease inhibitors, the compound is converted into a structure that binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .

Comparison with Similar Compounds

Structural Analogs: Aminoindanes and Indandiols

2-Aminoindane Derivatives
  • 2-Aminoindane Hydrochloride (SU-8629): A well-studied non-narcotic analgesic with potent activity, structurally similar but lacking hydroxyl groups at positions 1 and 4. Its pharmacological effects are attributed to interactions with adrenergic and serotonergic systems .
  • 5,6-Methylenedioxy-2-aminoindane (MDAI): A synthetic aminoindane with stimulant and entactogen properties. Substituents on the indane ring (e.g., methylenedioxy groups) enhance serotonin receptor affinity, contrasting with 1,6-Indandiol, 2-amino-’s hydroxyl-dominated reactivity .

Key Structural Differences :

Compound Substituents Functional Groups Pharmacological Role
1,6-Indandiol, 2-amino- -OH (1,6), -NH₂ (2) Diol, amine Underexplored (potential analgesic)
2-Aminoindane -NH₂ (2) Amine Analgesic, adrenergic modulation
MDAI -OCH₂O- (5,6), -NH₂ (2) Methylenedioxy, amine Serotonergic activity
Indandiols
  • cis-1,2-Indandiol : Produced enantioselectively by naphthalene dioxygenase (NDO) as (1R,2S)-indandiol and by toluene dioxygenase (TDO) as (1S,2R)-indandiol . The stereochemistry influences metabolic pathways; for example, (1R,2S)-indandiol is preferentially metabolized by Pseudomonas putida NCIMB 8859 .
  • trans-1,3-Indandiol : Synthesized via sodium borohydride reduction of 1,3-indandione, demonstrating the role of hydroxyl positioning in reactivity .

Stereochemical Impact :

  • The (1R,2S) configuration in 1,6-Indandiol, 2-amino- (if analogous to NDO products) may enhance chiral synthon utility in asymmetric synthesis compared to TDO-derived enantiomers .

Pharmacological and Functional Comparisons

Analgesic Activity
  • 2-Aminoindane Hydrochloride: Shows 10x greater analgesic potency than aspirin in rodent models, likely via monoaminergic modulation .
Enzyme Interactions
  • NDO vs. TDO: Enzymatic production of indandiols highlights stereochemical divergence. NDO’s (1R,2S)-indandiol could serve as a precursor for 1,6-Indandiol, 2-amino- derivatives, whereas TDO’s enantiomers may have distinct metabolic fates .
  • Carbonic Anhydrase Inhibition: 2-Amino-[1,3,4]-thiadiazoles (structurally distinct but amino-functionalized) exhibit enzyme inhibition, suggesting amino group placement is critical across scaffolds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1,6-indandiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via enzymatic oxidation of indan derivatives using naphthalene dioxygenase (NDO) in Pseudomonas sp. strains or E. coli recombinants . Key steps include substrate concentration optimization (e.g., 0.5–1.0 mg mL⁻¹ for indene) and monitoring reaction time to minimize byproduct formation (e.g., 1-indanone). Characterization requires chiral HPLC or polarimetry to confirm enantiomeric purity, as competing dehydrogenases may alter stereochemical outcomes .
  • Data Reference : Table 1 in shows time-dependent product distributions, highlighting 1-indanone accumulation after 5 hours, necessitating kinetic studies for yield optimization.

Q. Which spectroscopic techniques are critical for structural elucidation of 2-amino-1,6-indandiol derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. For example, coupling constants in ¹H NMR distinguish cis vs. trans diols. Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups like amino (-NH₂) and hydroxyl (-OH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) during enzymatic synthesis of 2-amino-1,6-indandiol?

  • Methodological Answer : Discrepancies in ee often arise from competing enzymatic pathways (e.g., dehydrogenases oxidizing intermediates like (1S)-indanol to 1-indanone) . To address this:

Use recombinant strains lacking dehydrogenase activity (e.g., E. coli JM109(DE3)[pDTG141]) to isolate NDO’s stereospecificity .

Employ chiral stationary phases in HPLC to quantify ee and identify interfering byproducts.

  • Case Study : In , Pseudomonas sp. 9816/11 produced (1S)-indanol with 80% ee, whereas recombinant E. coli achieved higher purity due to reduced dehydrogenase interference.

Q. What computational strategies predict the regioselectivity of 2-amino-1,6-indandiol derivatives in catalytic reactions?

  • Methodological Answer : Density functional theory (DFT) simulations model transition states to predict regioselectivity in Rh-catalyzed cross-coupling reactions (e.g., oxidative cyclometallation with diazo compounds) . Focus on:

  • Electron-donating/withdrawing effects of substituents.
  • Steric hindrance at reaction sites.
    • Validation : Compare computed activation energies with experimental yields (e.g., for 1,6-eneyne vs. 1,6-diyne substrates) .

Q. How do researchers address conflicting data in the catalytic efficiency of dioxygenases for indandiol synthesis?

  • Methodological Answer : Contradictions in enzyme activity (e.g., NDO vs. toluene dioxygenase) require:

Structural analysis (X-ray crystallography) to compare active-site residues.

Kinetic assays under standardized conditions (pH, temperature, cofactor availability).

  • Example : NDO produces (1R,2S)-indandiol, while toluene dioxygenase yields (1S,2R)-enantiomers; this divergence is attributed to differences in substrate binding pockets .

Methodological Design & Data Analysis

Q. What experimental controls are essential for validating the biological activity of 2-amino-1,6-indandiol analogs?

  • Methodological Answer : For antimicrobial studies:

Include positive controls (e.g., ampicillin) and vehicle controls (DMSO) to distinguish compound-specific effects .

Perform dose-response assays (IC₅₀ calculations) and check for cytotoxicity in mammalian cell lines.

  • Data Integrity : Use ANOVA to assess significance, and report minimum inhibitory concentrations (MICs) with 95% confidence intervals .

Q. How can researchers optimize reaction scalability for 2-amino-1,6-indandiol without compromising stereochemical integrity?

  • Methodological Answer :

Conduct flow chemistry trials to enhance mixing and heat transfer in large-scale enzymatic reactions .

Monitor ee in real-time using inline circular dichroism (CD) spectroscopy.

  • Reference : Table 2 in demonstrates that indene concentrations >1.0 mg mL⁻¹ reduce ee due to substrate inhibition, necessitating fed-batch approaches.

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